molecular formula C14H16N4O2 B6047239 N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide

N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide

Cat. No. B6047239
M. Wt: 272.30 g/mol
InChI Key: NQQJQHOLCQFHIS-UHFFFAOYSA-N
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Description

N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide, also known as DPA, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a pyridazine derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide involves its interaction with the proteasome, which is responsible for the degradation of intracellular proteins. N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide inhibits the activity of the proteasome by binding to its active site, thus preventing the degradation of proteins that are essential for the survival of cancer cells. This leads to the accumulation of misfolded and damaged proteins, which triggers the activation of apoptotic pathways, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of proteasome activity, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. Additionally, N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide in lab experiments is its selective inhibition of the proteasome, which makes it a potential anticancer agent with minimal side effects. Additionally, N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide has a relatively low toxicity profile, making it a safer alternative to other proteasome inhibitors. However, one of the limitations of using N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide, including the optimization of its synthesis method, the identification of its molecular targets, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide in other fields, such as neurology and immunology, should be explored. Furthermore, the development of N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective proteasome inhibitors with potential applications in cancer therapy.
Conclusion:
In conclusion, N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide has been shown to have selective proteasome inhibitory activity, which makes it a potential anticancer agent with minimal side effects. Additionally, N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. The future directions for the research and development of N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide include the optimization of its synthesis method, the identification of its molecular targets, and the evaluation of its efficacy and safety in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide involves a series of chemical reactions, including the condensation of 2-aminonicotinic acid with 2,4-dichloro-5-phenylpyridazine, followed by the reduction of the resulting intermediate with sodium borohydride, and finally, the acetylation of the product with acetic anhydride. The purity of the synthesized N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide can be confirmed through various analytical techniques, such as NMR and HPLC.

Scientific Research Applications

N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most significant scientific research applications of N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide is its use as a potential anticancer agent. Several studies have shown that N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. Additionally, N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells, thus preventing the growth and spread of tumors.

properties

IUPAC Name

N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-10(19)16-13-12(17(2)3)9-15-18(14(13)20)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQJQHOLCQFHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NN(C1=O)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(dimethylamino)-3-oxo-2-phenylpyridazin-4-yl]acetamide

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